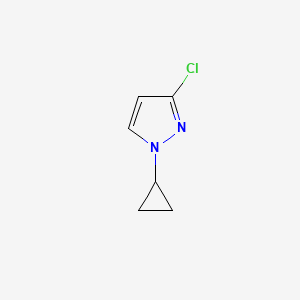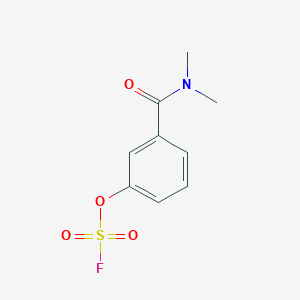![molecular formula C24H28N4O5S2 B2416031 4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450339-19-2](/img/structure/B2416031.png)
4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C24H28N4O5S2 and its molecular weight is 516.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Docking
Compounds with complex structures, including pyrazol derivatives and benzamide, are often synthesized for molecular docking studies. These studies aim to understand the interaction between the synthesized compounds and specific proteins, which could be crucial for drug discovery and development. For example, a series of novel pyridine and fused pyridine derivatives were synthesized and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies (Flefel et al., 2018).
Biological Evaluation and Antimicrobial Activities
The synthesis of novel compounds, including those with sulfonamide and benzamide groups, is often followed by biological evaluation. Such compounds have been tested for their in vitro antitumor activity against various cell lines, showing promising results. For instance, certain synthesized chlorinated compounds exhibited excellent in vitro antitumor activity (Fahim & Shalaby, 2019). Additionally, compounds with specific structural features have shown antimicrobial and antioxidant activity, demonstrating their potential in developing new therapeutic agents.
Antipsychotic Potential
Research on pyrazole derivatives, such as those related to the structure of interest, has explored their potential as antipsychotic agents. The pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols indicated that certain compounds reduced spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors, suggesting their antipsychotic-like profile (Wise et al., 1987).
Fluorescent Properties for Sensing and Imaging
Compounds with specific substitutions, including the diethylamino group, have been synthesized to study their photophysical properties, which are crucial for applications in sensing and imaging. The effects of solvent polarity on the absorption-emission properties of synthesized compounds have been investigated, highlighting their potential as fluorescent materials for biological imaging and sensing applications (Padalkar et al., 2011).
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5S2/c1-5-27(6-2)35(32,33)19-12-10-18(11-13-19)24(29)25-23-20-14-34(30,31)15-21(20)26-28(23)22-9-7-8-16(3)17(22)4/h7-13H,5-6,14-15H2,1-4H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBQVBFNQWGYCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC(=C4C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-Methoxy-5-[[methyl(prop-2-ynyl)amino]methyl]phenoxy]butanenitrile](/img/structure/B2415948.png)
![1'-(chloromethyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B2415949.png)

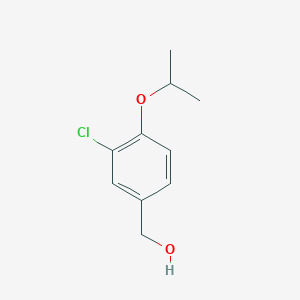
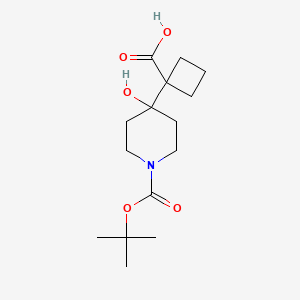
![methyl (2Z)-3-{4-[(2,4,6-trimethylbenzenesulfonyl)oxy]phenyl}prop-2-enoate](/img/structure/B2415957.png)
![3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide](/img/structure/B2415958.png)
![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2415961.png)
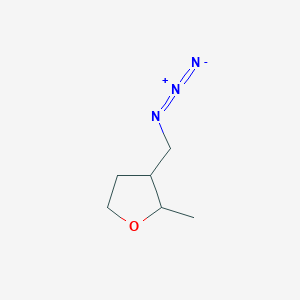
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide](/img/structure/B2415965.png)
![2-Oxaspiro[3.3]heptan-5-OL](/img/structure/B2415966.png)
![N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2415967.png)
